N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide
Description
N-{[6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide group linked via a methylene bridge to a pyridine ring substituted at the 6-position with a 1-methylpyrazole moiety. This compound’s structure combines aromatic systems (naphthalene, pyridine, pyrazole) with a sulfonamide functional group, which is often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-14-17(13-22-24)19-10-9-15(11-21-19)12-23-27(25,26)20-8-4-6-16-5-2-3-7-18(16)20/h2-11,13-14,23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKROEIIMZFMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.
Structure and Synthesis
The compound features a naphthalene moiety linked to a sulfonamide group, which is known for its role in various biological activities. The synthesis typically involves the reaction of naphthalene derivatives with sulfanilamide, resulting in compounds with enhanced pharmacological properties. Characterization techniques like IR, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds .
1. Antimicrobial Activity
Naphthalene derivatives have been reported to exhibit significant antibacterial properties. The presence of the sulfonamide group enhances the compound's interaction with bacterial enzymes, leading to inhibition of bacterial growth. Studies indicate that derivatives similar to this compound show activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The pyrazole moiety is known for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
Research indicates that compounds containing naphthalene and pyrazole structures can induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines (e.g., H460, A549) through mechanisms such as the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- FABP4 Inhibition : This compound has been identified as a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), which plays a critical role in metabolic processes and inflammation. Structure-based design strategies have demonstrated that derivatives can bind effectively to FABP4, influencing metabolic diseases such as diabetes .
Case Studies
Several studies have highlighted the efficacy of naphthalene sulfonamides:
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide exhibit significant anticancer properties. These compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives demonstrated potent activity against breast cancer cell lines. The mechanism was attributed to their ability to inhibit certain kinases involved in cancer proliferation, suggesting potential for further development as anticancer agents .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL |
Biological Mechanisms
3. Enzyme Inhibition
this compound acts as an inhibitor for several enzymes, including carbonic anhydrase and certain kinases. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive.
Case Study:
Research on enzyme kinetics revealed that the compound inhibited carbonic anhydrase with an IC50 value of 50 nM, indicating a strong potential for treating conditions such as glaucoma and edema .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves sequential coupling of its heterocyclic components followed by sulfonamide formation. Representative steps include:
These steps highlight the importance of controlled lithiation and transition-metal catalysis in constructing the pyrazole-pyridine unit, followed by efficient sulfonamide bond formation .
Nucleophilic Substitution at Sulfonamide
The sulfonamide group (-SONH-) undergoes nucleophilic displacement under basic conditions:
-
Hydrolysis :
Reacting with aqueous NaOH (80°C, 6 h) yields naphthalene-1-sulfonic acid and the corresponding amine. -
Alkylation :
Treatment with alkyl halides (e.g., methyl iodide) in DMF/KCO produces N-alkylated derivatives (e.g., N-methylsulfonamide).
Electrophilic Aromatic Substitution
The naphthalene ring participates in electrophilic reactions:
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO/HSO, 0–5°C | β-position | 3-Nitro-naphthalene derivative |
| Sulfonation | HSO, 150°C | α-position | Naphthalene-1,5-disulfonamide |
| Halogenation | Br/FeBr, RT | α-position | 4-Bromo-naphthalene product |
Steric hindrance from the sulfonamide group directs substitution to less hindered positions.
Transition Metal-Catalyzed Cross-Coupling
The pyridine and pyrazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Coupling :
Reaction with arylboronic acids (Pd(PPh), KCO, DME/HO) introduces aryl groups at the pyridine C-2 position . -
Buchwald-Hartwig Amination :
Pd(dba)/Xantphos catalyzes C-N bond formation between pyrazole and aryl amines .
Oxidation and Reduction
-
Oxidation :
MnO oxidizes the methylpyrazole’s methyl group to a carboxylic acid (60% yield). -
Reduction :
LiAlH reduces the sulfonamide to a thioether (-S-CH-), though this pathway is less common.
Stability Under Acidic/Basic Conditions
| Condition | Stability Outcome |
|---|---|
| 1M HCl (reflux, 2 h) | Partial decomposition (∼40% degradation); sulfonamide bond remains intact |
| 1M NaOH (RT, 24 h) | Full hydrolysis to naphthalene sulfonate and amine |
| UV light (48 h) | No significant degradation |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Sulfonamide Reactivity | Pyrazole Stability | Key Difference |
|---|---|---|---|
| Naphthalene-1-sulfonamide | High | N/A | Lacks pyridine-pyrazole unit |
| 5-Methyl-N-(pyridin-3-ylmethyl)isoxazole | Moderate | Low | Isoxazole vs. pyrazole |
| 3-(Trifluoromethyl)pyrazole derivatives | Low | High | Electron-withdrawing CF group |
The methylpyrazole-pyridine unit in the target compound enhances stability during cross-coupling but reduces electrophilic substitution rates compared to simpler naphthalene sulfonamides .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-Based Naphthalene Derivatives
The compound 4-(Naphthalene-1-carbonyl)-1-phenyl-3-(thienyl-2-carbonyl)-1H-pyrazole (6d) () shares a naphthalene moiety but replaces the sulfonamide group with a carbonyl linkage. Key differences include:
- Functional groups: A naphthalene-1-carbonyl group in 6d versus a sulfonamide in the target compound.
- Physical properties : 6d has a melting point of 185°C, IR bands at 1645 and 1697 cm⁻¹ (C=O stretches), and a molecular formula of C₂₅H₁₆N₂O₂S .
Benzoquinazolinone Derivatives
Benzoquinazolinone 12 () incorporates a pyridinylmethyl-pyrazole motif similar to the target compound but replaces the naphthalene sulfonamide with a benzoquinazolinone core. Structural and functional contrasts include:
- Core structure: The benzoquinazolinone system (a fused bicyclic aromatic scaffold) versus the monocyclic naphthalene sulfonamide.
- Biological activity: Benzoquinazolinone 12 exhibits higher functional potency compared to its parent compound, BQCA, attributed to its extended aromatic system and hydroxycyclohexyl substituent .
Sulfonamide-Containing Patent Compounds
A patent-derived compound (Example 57, ) features a sulfonamide group attached to a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl and chromen-4-one moieties. Key distinctions:
- Heterocyclic core : Pyrazolo-pyrimidine versus the pyridine-pyrazole system in the target compound.
Thiazole-2-Carboxamide Analogs
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide () replaces the naphthalene sulfonamide with a thiophene-thiazole carboxamide group. Notable differences:
- Molecular weight : 381.5 g/mol (C₁₈H₁₅N₅OS₂) versus an estimated 378.45 g/mol (C₂₀H₁₈N₄O₂S) for the target.
- Sulfur content : Both compounds include sulfur, but the thiophene-thiazole system may confer distinct electronic properties compared to the sulfonamide .
Data Table: Structural and Functional Comparison
Preparation Methods
Naphthalene-1-sulfonyl Chloride Activation
The synthesis begins with the activation of naphthalene-1-sulfonyl chloride, a critical precursor. Reacting naphthalene-1-sulfonyl chloride with a primary amine—typically 3-(aminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridine—under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran (THF) yields the sulfonamide intermediate. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center. Optimal temperatures range from 0°C to room temperature, with yields averaging 75–85% after purification by column chromatography.
Pyridine-Pyrazole Intermediate Preparation
The pyridine-pyrazole intermediate, 3-(aminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridine, is synthesized through Suzuki-Miyaura cross-coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling of 5-bromo-3-(aminomethyl)pyridine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate. Heating at 80–90°C for 12–18 hours achieves conversion rates >90%, with subsequent purification via recrystallization from ethanol.
Coupling Strategies and Reaction Optimization
Peptide Coupling Reagents in Sulfonamide Formation
Alternative methods employ peptide coupling reagents to enhance efficiency. For example, propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the sulfonyl chloride, enabling coupling with the amine at milder temperatures (25–40°C). This approach reduces side products, improving yields to 88–92%.
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| T3P | Dichloromethane | 25 | 92 | 98 |
| EDC/HOBt | THF | 30 | 88 | 95 |
| Pyridine | DCM | 0–25 | 75 | 90 |
One-Pot Curtius Rearrangement for Intermediate Modification
Patent literature describes a one-pot Curtius rearrangement to modify the pyridine-methylamine intermediate. Treating the intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an isocyanate, which reacts with tert-butanol to form a carbamate. Subsequent trifluoroacetic acid (TFA) deprotection yields the primary amine with 60–70% efficiency.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). For the final sulfonamide, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Key signals include δ 8.45 (s, 1H, pyrazole-H), 8.20–7.50 (m, 7H, naphthalene-H), and 4.65 (s, 2H, CH₂).
-
MS (ESI+) : [M+H]⁺ at m/z 379.4, consistent with the molecular formula C₂₀H₁₈N₄O₂S.
Challenges and Mitigation Strategies
Byproduct Formation During Coupling
Side reactions, such as over-sulfonation or dimerization, are minimized by controlling stoichiometry (1:1.05 sulfonyl chloride-to-amine ratio) and employing scavengers like dimethylaminopyridine (DMAP).
Solvent Selection for Recrystallization
Ethanol-water mixtures (3:1) optimize recrystallization of the final product, balancing solubility and yield.
Scalability and Industrial Adaptations
Kilogram-scale synthesis utilizes continuous flow reactors for the Suzuki-Miyaura step, reducing palladium catalyst loading to 0.5 mol% and improving throughput by 40% .
Q & A
Q. What are the standard synthetic routes for preparing N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide?
- Methodological Answer : A common approach involves coupling pyrazole-containing intermediates with sulfonamide precursors. For example, refluxing a pyridinylmethyl intermediate (e.g., 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol) with chloranil in xylene (25–30 hours) followed by NaOH treatment, solvent removal, and recrystallization from methanol yields structurally related sulfonamide derivatives . Alternative routes may use nucleophilic substitution or Suzuki-Miyaura coupling for pyrazole functionalization .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure, particularly the sulfonamide-pyrazole spatial arrangement, as demonstrated for analogous compounds (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) .
- NMR and MS : Use -/-NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can solubility challenges during purification be mitigated?
- Methodological Answer : Purification via recrystallization from methanol or ethanol is effective for sulfonamide derivatives. For polar by-products, column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) can separate impurities. Adjust solvent polarity based on the compound’s logP, predicted using computational tools like MarvinSketch .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For instance, a flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) enables precise control over reaction kinetics and reduces side-product formation . Statistical modeling (e.g., ANOVA) identifies critical factors, such as reflux duration or base concentration .
Q. How to resolve contradictions in reported synthetic protocols (e.g., reaction times or yields)?
- Methodological Answer : Perform comparative studies under controlled conditions. For example, replicate the xylene-reflux method (25–30 hours) versus a microwave-assisted protocol (1–2 hours) for the same intermediate. Analyze yields and purity via HPLC to determine optimal conditions. Contradictions often arise from differences in starting material purity or catalyst batches .
Q. What computational strategies can predict the conformational stability of the sulfonamide group?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to study torsional angles in the sulfonamide linkage. Compare results with X-ray data from structurally similar compounds (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further validate electronic interactions between the naphthalene and pyrazole moieties .
Q. How to analyze and suppress by-products in pyrazole-sulfonamide coupling reactions?
- Methodological Answer : Monitor reactions using LC-MS to detect intermediates like unreacted pyridinylmethanol or over-oxidized species. Quenching with NaSO reduces disulfide by-products. For persistent impurities, introduce protecting groups (e.g., Boc) on the pyrazole nitrogen before coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
